molecular formula C7H14O3 B115943 1-Methoxy-2-propyl propanoate CAS No. 148462-57-1

1-Methoxy-2-propyl propanoate

Cat. No. B115943
M. Wt: 146.18 g/mol
InChI Key: DOVZUKKPYKRVIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methoxy-2-propanol, a similar compound, has been achieved using ionic liquid catalysts in a micro-tubular circulating reactor . The reaction time was remarkably shortened to 20 minutes from 180 minutes, and the yield of 1-methoxy-2-propanol reached 92% .


Molecular Structure Analysis

The molecular formula of 1-Methoxy-2-propyl propanoate is C7H14O3 . It has a molecular weight of 146.18 g/mol . The InChI representation of the molecule is InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

1-Methoxy-2-propyl propanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 177.6±13.0 °C at 760 mmHg . The compound has a polar surface area of 36 Å2 .

Scientific Research Applications

Catalysts in Synthesis Processes

The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol was significantly influenced by the acid-base properties of ZnMgAl catalysts derived from hydrotalcite-like compounds. The study revealed that a specific catalyst, ZnMgAl-2, exhibited high catalytic activity and selectivity attributed to a high density of acidic sites and a medium of basic sites. This insight underlines the potential application of 1-methoxy-2-propanol in various chemical synthesis processes (Cheng et al., 2008).

Fuel Cell Performance

1-Methoxy-2-propanol demonstrated unique properties when used in direct liquid fuel cells. The study observed that under certain conditions, 1-methoxy-2-propanol outperformed methanol in terms of cell performance, particularly at specific temperatures and air flow rates. This suggests its potential utility as an alternative fuel source in energy generation (Qi & Kaufman, 2002).

Sound Speed Measurement

1-Methoxy-2-propanol, widely used as an oxygenated additive for diesel fuel, had its sound speed measured across various states (saturated liquid/vapor, liquid, near-critical and supercritical fluid states) using the Brillouin light scattering method. The accurate measurement of sound speed in such materials is crucial for their application in various industrial processes (Zhang et al., 2019).

Vapor Pressure Measurements

The vapor pressure of 1-methoxy-2-propanol was studied to understand its behavior in various applications, including as co-solvents in inks, paints, and coatings. The findings from this study provide essential data for the industrial use of this chemical in the formulation of various products (Bejarano et al., 2012).

Gas Sensing Applications

A study on methoxy propanol using Ag decorated SnO2 mesoporous material revealed high sensitivity and selectivity to methoxy propanol among other VOC gases. This suggests its potential application in developing gas sensors, critical for safety and health monitoring in various industrial and consumer product contexts (Li et al., 2019).

Safety And Hazards

Contact with 1-Methoxy-2-propyl propanoate irritates skin, eyes, and mucous membranes . Prolonged exposure to vapors may cause coughing, shortness of breath, dizziness, and intoxication .

properties

IUPAC Name

1-methoxypropan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZUKKPYKRVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888996
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Product Name

1-Methoxy-2-propyl propanoate

CAS RN

148462-57-1
Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-, 2-propanoate
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Record name 2-Propanol, 1-methoxy-,2-propanoate
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Synthesis routes and methods I

Procedure details

The catalysts used in the present invention include inorganic acids, such as sulfuric acid, hydrochloric acid and phosphoric acid, and organic acids, such as acetic acid, oxalic acid, citric acid, p-toluene sulfonic acid and methane sulfonic acid, among which the strong acids including sulfuric acid, p-toluene, sulfonic acid or methane sulfonic acid are preferred. Propylene glycol monomethyl ether propionate obtained according to the present application has a boiling point of 160.5° C., while other reactants and products having respective boiling point of 120° C. for PGM, 140.8° C. for propionic acid and 100° C. for water. It is apparently easier to rectify this solution comparing the respective boiling point of 146° C. for propylene glycol monomethyl ether acetate, 118° C. for acetic acid and 120° C. for PGM as in the conventional case. This is one of the effects achieved by the process according to the present invention.
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Synthesis routes and methods II

Procedure details

The catalysts used in the present invention include inorganic acids, such as sulfuric acid, hydrochloric acid and phosphoric acid, and organic acids, such as acetic acid, oxalic acid, citric acid, p-toluene sulfonic acid and methane sulfonic acid, among which the strong acids including sulfuric acid, p-toluene sulfonic acid or methane sulfonic acid is preferred. Propylene glycol monomethyl ether propionate obtained according to the present application has a boiling point of 160.5° C., while other reactants and products having respective boiling point of 120° C. for PGM, 140.8° C. for propionic acid and 100° C. for water. It is apparently easier to rectify this solution comparing the respective boiling point of 146° C. for propylene glycol monomethyl ether acetate, 118° C. for acetic acid and 120° C. for PGM as in the conventional case. This is one of the effects achieved by the process according to the present invention.
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